
1,3-Indandione, 2-methyl-2-(4-morpholino-2-butynyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Indandione, 2-methyl-2-(4-morpholino-2-butynyl)-, hydrochloride: is a chemical compound with the molecular formula C18-H19-N-O3.Cl-H and a molecular weight of 333.84 . This compound is known for its unique structure, which includes an indandione core substituted with a morpholino group and a butynyl chain. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-methyl-2-(4-morpholino-2-butynyl)-, hydrochloride typically involves the following steps:
Formation of the Indandione Core: The indandione core can be synthesized through a series of condensation reactions involving aromatic aldehydes and ketones.
Substitution with Morpholino Group: The morpholino group is introduced through nucleophilic substitution reactions, where the indandione core reacts with morpholine under basic conditions.
Addition of Butynyl Chain: The butynyl chain is added via alkylation reactions, often using alkynyl halides in the presence of a strong base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the condensation, substitution, and alkylation reactions efficiently.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
化学反応の分析
Types of Reactions
1,3-Indandione, 2-methyl-2-(4-morpholino-2-butynyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the indandione core to dihydroindandione derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the indandione core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Dihydroindandione derivatives.
Substitution Products: Various substituted indandione derivatives.
科学的研究の応用
1,3-Indandione, 2-methyl-2-(4-morpholino-2-butynyl)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1,3-Indandione, 2-methyl-2-(4-morpholino-2-butynyl)-, hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may inhibit certain enzymatic pathways, leading to altered cellular functions and therapeutic effects.
類似化合物との比較
Similar Compounds
1,3-Indandione: The parent compound with a similar core structure.
2-Methyl-1,3-Indandione: A methyl-substituted derivative.
4-Morpholino-2-butynyl-1,3-Indandione: A compound with a similar substitution pattern.
Uniqueness
1,3-Indandione, 2-methyl-2-(4-morpholino-2-butynyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indandione core with a morpholino group and a butynyl chain makes it a versatile compound for various applications.
特性
CAS番号 |
22019-35-8 |
|---|---|
分子式 |
C18H20ClNO3 |
分子量 |
333.8 g/mol |
IUPAC名 |
2-methyl-2-(4-morpholin-4-ylbut-2-ynyl)indene-1,3-dione;hydrochloride |
InChI |
InChI=1S/C18H19NO3.ClH/c1-18(8-4-5-9-19-10-12-22-13-11-19)16(20)14-6-2-3-7-15(14)17(18)21;/h2-3,6-7H,8-13H2,1H3;1H |
InChIキー |
WSZZDXWSHRHTCD-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)CC#CCN3CCOCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



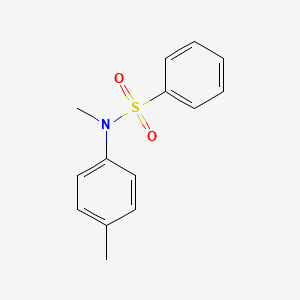
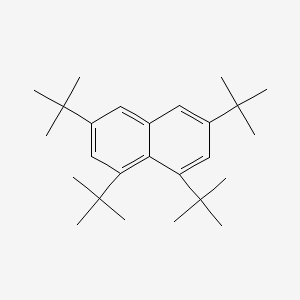
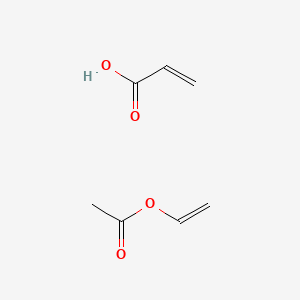
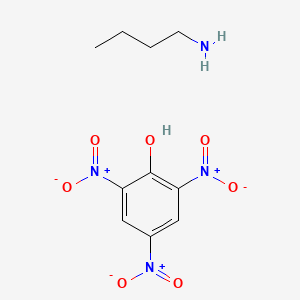
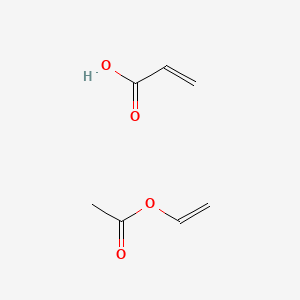
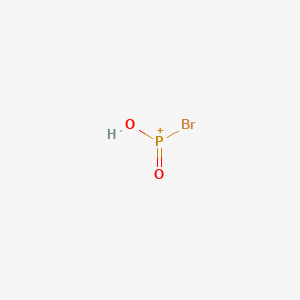


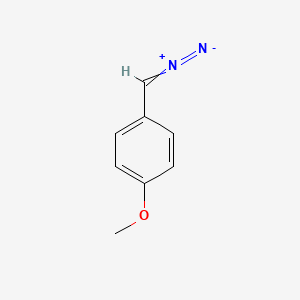

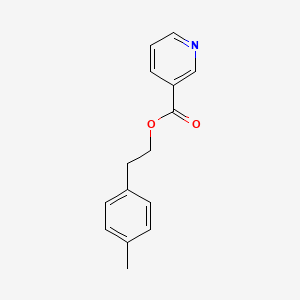
![6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702728.png)

